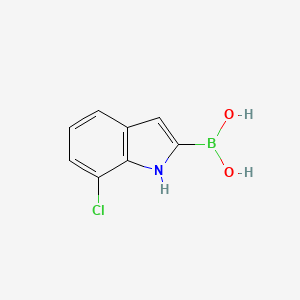

(7-chloro-1H-indol-2-yl)boronic acid

Description

Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry

The indole nucleus is a prominent heterocyclic scaffold found in a wide array of biologically active natural and synthetic compounds. nih.gov This structural motif is a key component in numerous pharmaceuticals, agrochemicals, and materials. nih.gov The functionalization of indoles is a significant area of research aimed at discovering new therapeutic agents and materials with novel properties. nih.gov

The indole ring system is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a diverse range of biological targets. researchgate.net Consequently, indole derivatives have been developed as potent therapeutic agents for a variety of diseases. The versatility of the indole scaffold allows for chemical modifications at various positions, enabling the synthesis of a vast library of derivatives with diverse biological activities. nih.gov

Table 1: Examples of Bioactive Indole Derivatives

| Compound | Biological Activity/Application |

| Tryptophan | Essential amino acid |

| Serotonin | Neurotransmitter involved in mood regulation |

| Melatonin | Hormone that regulates the sleep-wake cycle |

| Indomethacin | Non-steroidal anti-inflammatory drug (NSAID) |

| Sumatriptan | Anti-migraine drug |

| Vincristine | Anti-cancer agent |

Role of Organoboron Compounds as Pivotal Synthetic Intermediates

Organoboron compounds, particularly boronic acids and their esters, have become indispensable tools in modern organic synthesis. nih.gov Their stability, low toxicity, and versatile reactivity make them highly valuable intermediates for the construction of complex molecular architectures. nih.gov Boronic acids are known for their ability to participate in a wide range of chemical transformations, making them key building blocks in synthetic chemistry. nih.gov

One of the most prominent applications of organoboron compounds is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, providing a powerful method for the synthesis of biaryls, polyenes, and other conjugated systems. researchgate.net The mild reaction conditions and high functional group tolerance of the Suzuki-Miyaura coupling have led to its widespread use in academia and industry, particularly in the synthesis of pharmaceuticals and fine chemicals. researchgate.net

Table 2: Key Properties and Applications of Organoboron Compounds

| Property/Application | Description |

| Stability | Generally stable to air and moisture, allowing for easy handling and storage. nih.gov |

| Low Toxicity | Considered to have low toxicity compared to other organometallic reagents. nih.gov |

| Suzuki-Miyaura Coupling | A cornerstone of modern cross-coupling chemistry for C-C bond formation. researchgate.net |

| Chan-Lam Coupling | Formation of carbon-heteroatom bonds (C-N, C-O, C-S). |

| Petasis Reaction | A multicomponent reaction for the synthesis of amines and amino acids. |

| Sensors | Used in the development of sensors for carbohydrates and other biologically relevant molecules. mdpi.com |

Overview of Research Trajectories for (7-chloro-1H-indol-2-yl)boronic Acid

Research involving (7-chloro-1H-indol-2-yl)boronic acid primarily focuses on its synthesis and its application as a synthetic intermediate. The strategic placement of the chloro and boronic acid groups on the indole scaffold offers opportunities for sequential and regioselective functionalization.

Synthesis: The synthesis of indolylboronic acids can be achieved through several methods, including the borylation of pre-functionalized indoles or the construction of the indole ring from borylated precursors. nih.gov Common strategies include:

Halogen-Metal Exchange followed by Borylation: This classic method involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a boron electrophile. nih.gov

Transition-Metal-Catalyzed C-H Borylation: This modern approach allows for the direct conversion of a C-H bond on the indole ring to a C-B bond, often with high regioselectivity. nih.gov Iridium- and rhodium-based catalysts are commonly employed for this transformation.

Cyclization of Borylated Precursors: Indolylboronic acids can also be synthesized by the cyclization of appropriately substituted anilines that already contain a boronic acid or boronate ester group. researchgate.net

Applications in Synthesis: The primary application of (7-chloro-1H-indol-2-yl)boronic acid is as a building block in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of the chloro substituent provides an additional site for further functionalization, allowing for the synthesis of disubstituted indoles. For instance, the boronic acid at the 2-position can be coupled with an aryl or heteroaryl halide, followed by a subsequent coupling reaction at the 7-position (or vice versa). This sequential cross-coupling strategy enables the rapid construction of complex, highly functionalized indole derivatives that are of interest in medicinal chemistry and materials science.

While specific, detailed research findings exclusively on (7-chloro-1H-indol-2-yl)boronic acid are not extensively documented in readily available literature, its utility can be inferred from the well-established reactivity of related indolylboronic acids. The chloro-substituent is expected to influence the electronic properties of the indole ring and may affect the reactivity of the boronic acid group.

Table 3: Physicochemical Properties of (7-chloro-1H-indol-2-yl)boronic Acid

| Property | Value |

| CAS Number | 1286777-12-5 |

| Molecular Formula | C₈H₇BClNO₂ |

| Molecular Weight | 195.41 g/mol cymitquimica.com |

Further research is likely to focus on the development of more efficient and selective methods for the synthesis of (7-chloro-1H-indol-2-yl)boronic acid and its application in the synthesis of novel bioactive compounds and functional materials. The exploration of its reactivity in various other coupling reactions beyond the Suzuki-Miyaura coupling also represents a promising avenue for future investigation.

Properties

IUPAC Name |

(7-chloro-1H-indol-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BClNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFSRUSDRGKTOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1)C(=CC=C2)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Chloro 1h Indol 2 Yl Boronic Acid and Its Precursors

Regioselective C-H Borylation Strategies

Direct C-H borylation has emerged as a powerful and atom-economical tool for the synthesis of organoboron compounds. rsc.org This approach avoids the need for pre-functionalized starting materials like haloindoles, streamlining the synthetic process. The primary challenge lies in controlling the regioselectivity to target the desired C-2 position of the indole (B1671886) ring over other potential sites (C3-C7). researchgate.netrsc.org

Transition-Metal-Catalyzed C-H Borylation of Indoles

Transition-metal catalysis, particularly with iridium complexes, is a leading strategy for the C-H borylation of indoles. bohrium.comresearchgate.net These methods often utilize a directing group on the indole nitrogen to guide the catalyst to a specific C-H bond, enabling high regioselectivity that would be difficult to achieve otherwise. researchgate.net

For the synthesis of 2-borylated indoles, N-acyl or N-sulfonyl protecting groups can act as effective directing groups. The catalyst, typically an iridium complex like [Ir(OMe)(cod)]₂ or [IrCl(cod)]₂, coordinates to the directing group, positioning the metal center in proximity to the C-2 C-H bond. This facilitates oxidative addition and subsequent reductive elimination, ultimately forming the C-B bond with a borylating agent such as bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). nih.govrsc.org While many examples focus on C-3 or benzenoid ring borylation, specific ligand and directing group choices can steer the reaction to the C-2 position. researchgate.net The choice of ligand, solvent, and temperature are critical parameters that must be optimized to achieve high yield and selectivity. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed C-H Borylation of Indole Derivatives

| Indole Substrate | Catalyst System | Borylating Agent | Position | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-isobutyryl indole | [IrCl(cod)]₂ (ligand-free) | HBpin | C3 | 79 | nih.gov |

| N-isobutyryl indole | [IrCl(cod)]₂ / P(C₆F₅)₃ | HBpin | C2 | Exclusive | nih.gov |

| 2-Substituted Indoles | [Ir(cod)₂]BF₄ / dtbpy | B₂pin₂ | C7 | High | researchgate.net |

| 3-Substituted Indoles | Ir catalyst | HBpin | C6 | Good | researchgate.net |

Lewis Acid-Mediated Borylation Approaches

Metal-free borylation methods employing Lewis acids offer an alternative to transition-metal catalysis. researchgate.net In this approach, a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) or boron trifluoride etherate (BF₃∙Et₂O), activates the borylating agent, typically catecholborane or B₂pin₂. researchgate.netacs.org This activation generates a highly electrophilic boron species that can undergo an electrophilic aromatic substitution-type reaction with the electron-rich indole ring.

The inherent reactivity of the indole nucleus generally favors electrophilic attack at the C-3 position. nih.gov However, strategic use of N-protecting groups and careful selection of the Lewis acid and reaction conditions can influence the regiochemical outcome. For instance, some protocols achieve a disproportionation reaction where the indole is simultaneously borylated and reduced to an indoline, which can be re-oxidized to provide the desired borylated indole in high yield. acs.org Achieving selective C-2 borylation on a 7-chloroindole (B1661978) substrate via this method remains challenging and often requires specific substrate engineering to overcome the intrinsic preference for the C-3 position. researchgate.net

Frustrated Lewis Pair Catalysis in C-H Borylation

Frustrated Lewis Pairs (FLPs) represent a modern frontier in metal-free catalysis. nih.gov An FLP consists of a sterically hindered Lewis acid and Lewis base that cannot form a classical adduct. This unquenched reactivity allows the pair to cooperatively activate small molecules, including the C-H bonds of heteroarenes like indole. nih.govacs.org

In FLP-catalyzed C-H borylation, the Lewis basic component (e.g., a phosphine (B1218219) or a bulky amine) abstracts a proton from the C-H bond, while the Lewis acidic component (e.g., a borane) delivers the boryl moiety to the resulting carbanion. researchgate.net This process results in the heterolytic cleavage of the C-H bond across the FLP. While significant progress has been made, particularly for C-3 borylation, the development of FLP systems that can selectively target the C-2 position of the indole ring is an active area of research. nih.govnih.gov The mechanism is distinct from electrophilic substitution and offers a conceptually new avenue for regioselective functionalization. acs.org

Halogen-Metal Exchange and Borate (B1201080) Quenching Pathways

An alternative and highly reliable route to indolylboronic acids involves a two-step process starting from a halogenated indole. This pathway relies on the conversion of a carbon-halogen bond into a carbon-metal bond, creating a potent nucleophilic indole species that is subsequently trapped with an electrophilic boron reagent. nih.gov For the synthesis of (7-chloro-1H-indol-2-yl)boronic acid, the required precursor is 2-bromo-7-chloro-1H-indole.

Lithium-Halogen Exchange Protocols for Indole Functionalization

Lithium-halogen exchange is a rapid and efficient method for generating organolithium reagents from organic halides. wikipedia.org The reaction typically employs an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at cryogenic temperatures (typically -78 °C or below) to prevent unwanted side reactions. harvard.edutcnj.edu The rate of exchange follows the trend I > Br > Cl, making 2-bromo-7-chloro-1H-indole an ideal substrate for selective exchange at the C-2 position. wikipedia.org

The reaction generates a highly reactive 2-lithio-7-chloroindole intermediate. This intermediate is not isolated but is immediately "quenched" in situ by the addition of a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(Oi-Pr)₃). nih.gov An acidic workup then hydrolyzes the resulting boronate ester to afford the final (7-chloro-1H-indol-2-yl)boronic acid. The N-H proton of the indole must first be deprotonated, requiring at least two equivalents of the alkyllithium reagent. nih.gov

Table 2: General Conditions for Lithium-Halogen Exchange and Borylation

| Step | Reagent | Typical Solvent | Temperature | Purpose |

|---|---|---|---|---|

| 1. Deprotonation / Exchange | n-BuLi or t-BuLi (≥2 equiv.) | Tetrahydrofuran (THF), Diethyl ether | -78 °C to -100 °C | Formation of the 2-lithioindole species |

| 2. Borylation (Quench) | Trialkyl borate (e.g., B(Oi-Pr)₃) | Tetrahydrofuran (THF) | -78 °C | Formation of the boronate ester intermediate |

| 3. Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | N/A | 0 °C to Room Temp. | Conversion of boronate ester to boronic acid |

Grignard-Based Routes to Indolylboronic Acids

The formation of a Grignard reagent provides a complementary method to lithium-halogen exchange for preparing the necessary organometallic intermediate. wikipedia.org This pathway involves the reaction of a haloindole, such as 2-bromo-7-chloro-1H-indole, with magnesium metal in an ethereal solvent like THF or diethyl ether. google.com

The resulting indolylmagnesium halide is generally less reactive and more functional-group tolerant than its organolithium counterpart. This Grignard reagent is then reacted with a trialkyl borate in a similar fashion to the lithium-halogen exchange protocol. nih.govmdpi.com While direct reaction of Grignard reagents with trialkylborates can sometimes lead to mixtures from multiple additions, careful control of stoichiometry and temperature can provide good yields of the desired boronic acid after acidic workup. google.com This route can be advantageous when the substrate is incompatible with the highly basic conditions of alkyllithium reagents.

Flow Chemistry Applications in Boronic Acid Synthesis

The synthesis of boronic acids, including heterocyclic derivatives, has been significantly advanced by the adoption of flow chemistry. This technology offers substantial advantages over traditional batch processing, particularly for reactions involving unstable intermediates or requiring precise control over reaction parameters. okayama-u.ac.jpdatapdf.com Flow chemistry enables the safe handling of organometallic reagents, such as organolithiums, which are often used in boronic acid synthesis, and allows for operations at temperatures and pressures not easily accessible in batch reactors. okayama-u.ac.jp

A primary application of flow chemistry in this context is the lithiation-borylation sequence. okayama-u.ac.jp This method typically involves a halogen-lithium exchange reaction followed by quenching with a boron electrophile (e.g., a trialkyl borate). In batch processes, side reactions like protonation or butylation can significantly lower the yield. nih.gov Flow reactors, with their superior mixing and heat transfer capabilities, can suppress these side reactions by minimizing residence time and maintaining precise temperature control. datapdf.comnih.gov This leads to cleaner reactions and higher yields of the desired boronic acid.

Researchers have demonstrated the continuous synthesis of various boronic acids on a multigram scale with total reaction times of less than a second, showcasing the high throughput potential of this methodology. organic-chemistry.orgnih.gov This "Flash Chemistry" approach mitigates the risk of blockages and is suitable for both small-scale medicinal chemistry applications and larger-scale development studies. organic-chemistry.org The setup often utilizes commercially available components, making the technology accessible. organic-chemistry.org While specific examples detailing the flow synthesis of (7-chloro-1H-indol-2-yl)boronic acid are not prevalent in the literature, the established protocols for aryl boronic acids provide a strong foundation for its potential production using this advanced methodology. nih.govorganic-chemistry.org The process avoids the use of palladium catalysts and phosphine ligands often required in other borylation methods, circumventing potential issues with metal residue in the final product. okayama-u.ac.jp

Table 1: Example of Aryl Boronic Acid Synthesis using a Continuous Flow Setup

| Entry | Starting Material | Reagent 1 (Lithiation) | Reagent 2 (Borylation) | Residence Time | Yield (%) | Reference |

| 1 | 4-Bromotoluene | n-BuLi in THF | B(OMe)₃ in THF | < 1 s | 94 | organic-chemistry.org |

| 2 | 1-Bromo-4-fluorobenzene | n-BuLi in THF | B(OMe)₃ in THF | < 1 s | 91 | organic-chemistry.org |

| 3 | 1,3-Dibromobenzene | n-BuLi in THF | B(OMe)₃ in THF | Not specified | >95 (mono-borylated) | datapdf.com |

Influence of Protecting Groups on Synthetic Efficiency and Regioselectivity (e.g., N-Boc protection of indole)

The regioselectivity of C–H borylation on the indole nucleus is profoundly influenced by the presence and nature of protecting groups on the indole nitrogen. Direct borylation of unprotected indoles can lead to mixtures of products, as the reaction can occur at multiple positions. nih.gov The use of a directing group is often crucial to achieve functionalization at a specific carbon atom. nih.gov

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in this context. When attached to the indole nitrogen (N-Boc protection), it acts as a bulky directing group that sterically hinders the C2 position. In Iridium-catalyzed C–H borylation reactions, the N-Boc group effectively directs the borylation to the C3 position of the indole ring with high regioselectivity. nih.govresearchgate.net This directing effect is robust and allows for the synthesis of various 3-borylated indole derivatives in good yields. nih.govresearchgate.net The Boc group is compatible with the borylation conditions and can be subsequently removed under thermal conditions without disturbing the boryl moiety. nih.gov

Conversely, achieving borylation at other positions, such as C7, which is a key step in synthesizing precursors for (7-chloro-1H-indol-2-yl)boronic acid, requires different strategies. C7-selective C–H borylation can be achieved on indoles that are already substituted at the C2 position. msu.edu In this case, the nitrogen atom itself is thought to direct the iridium catalyst to the C7 position. msu.edu This nitrogen-directed pathway has been shown to be effective for a range of 2-substituted indoles. msu.edu

Other strategies to achieve C7 borylation involve the use of different directing groups installed at the nitrogen. For instance, five-membered heterocycles like thiazole (B1198619) attached to the indole nitrogen can direct electrophilic borylation to the C7 position. ed.ac.uk This contrasts with six-membered heterocycle directing groups, which tend to favor C2 borylation. ed.ac.uk The choice of protecting or directing group is therefore a critical parameter that dictates the outcome of the borylation reaction, enabling chemists to selectively functionalize the indole core at various positions, a crucial capability for the targeted synthesis of complex molecules like (7-chloro-1H-indol-2-yl)boronic acid.

Table 2: Regioselectivity of Indole Borylation Influenced by N-Substitution

| Entry | N-Substituent | Borylation Position | Catalyst System | Comments | Reference |

| 1 | H (unprotected) | C2 and C7 (diborylation) | [Ir(dtbpy)(cod)]Cl | Second borylation occurs at C7. | msu.edu |

| 2 | Boc | C3 | [Ir(OMe)(COD)]₂ / dtbpy | Boc group directs to the C3 position. | nih.govresearchgate.net |

| 3 | TIPS | C3 | Not specified | Bulky silyl (B83357) group directs to C3. | nih.gov |

| 4 | H (with C2-substituent) | C7 | [Ir(dtbpy)(cod)]Cl | Nitrogen-directed borylation to C7. | msu.edu |

| 5 | Thiazole | C7 | BCl₃ | 5-membered ring directs to C7. | ed.ac.uk |

| 6 | Pyrimidine | C2 | BCl₃ | 6-membered ring directs to C2. | ed.ac.uk |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govicmpp.ro These transformations, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. yonedalabs.comwikipedia.org Among these powerful methods, the Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides or pseudohalides, is arguably the most widely used due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing reagents and byproducts. musechem.comorganic-chemistry.orgnih.gov

The reactivity of (7-chloro-1H-indol-2-yl)boronic acid is predominantly explored through these palladium-catalyzed pathways. The indole scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at specific positions via cross-coupling is crucial for drug discovery. nih.gov The presence of both a boronic acid at the C2 position and a chlorine atom at the C7 position on the indole ring makes (7-chloro-1H-indol-2-yl)boronic acid a versatile substrate for sequential and site-selective coupling reactions, primarily the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling: Mechanistic and Scope Considerations

The Suzuki-Miyaura reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron species and an organic halide or triflate. wikipedia.org The reaction is valued for its operational simplicity and tolerance of a wide array of functional groups. musechem.comnih.gov The general mechanism involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.com

Oxidative Addition : A low-valent Palladium(0) complex reacts with the organic halide (Ar-X), inserting into the carbon-halogen bond to form a Pd(II) intermediate. libretexts.org

Transmetalation : The organic group from the activated organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid by a base. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the final product and regenerating the catalytically active Pd(0) species. musechem.comlibretexts.org

For substrates like (7-chloro-1H-indol-2-yl)boronic acid, the presence of the N-H group on the indole ring can sometimes interfere with the catalytic cycle, but specialized catalyst systems have been developed to overcome this challenge, allowing for the efficient coupling of unprotected N-heterocycles. nih.govacs.org

Optimized Reaction Conditions and Catalyst Systems for (7-chloro-1H-indol-2-yl)boronic acid

The successful Suzuki-Miyaura coupling of (7-chloro-1H-indol-2-yl)boronic acid relies heavily on the careful selection of the catalyst, ligand, base, and solvent system. The presence of the chloro-substituent and the potentially coordinating unprotected N-H group on the indole ring necessitates robust catalytic systems. nih.gov Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective for the cross-coupling of challenging heteroaryl chlorides and boronic acids. researchgate.netacs.orgorganic-chemistry.org

Key components of optimized systems include:

Palladium Precatalysts : Second and third-generation palladium precatalysts, such as those developed by Buchwald (e.g., XPhos-Pd-G2, SPhos-Pd-G2), are often preferred. nih.govresearchgate.net These precatalysts are air-stable and efficiently generate the active Pd(0) species in situ, which is crucial for coupling unstable boronic acids. acs.org

Ligands : Sterically hindered and electron-donating biaryl monophosphine ligands like XPhos, SPhos, and RuPhos are highly effective. nih.govnih.gov These ligands promote the oxidative addition step and stabilize the palladium intermediates.

Bases : A variety of bases can be used, with inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) being the most common choices. nih.govwikipedia.org The base activates the boronic acid, facilitating the transmetalation step. organic-chemistry.org

Solvents : The reaction is often performed in a mixture of an organic solvent and water. Common solvent systems include dioxane/water, toluene/water, or DMF/EtOH/H₂O. nih.govwikipedia.orgresearchgate.net

The table below summarizes typical optimized conditions for Suzuki-Miyaura couplings involving chloro-substituted N-heterocycles, which are applicable to (7-chloro-1H-indol-2-yl)boronic acid.

| Catalyst System | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| XPhos-Pd-G2 | K₃PO₄ | DMF/EtOH/H₂O | 100 (Microwave) | researchgate.net |

| Pd₂(dba)₃ / SPhos | K₃PO₄ | n-Butanol | 100 | nih.gov |

| P1 (XPhos Precatalyst) | K₃PO₄ | Dioxane/H₂O | 60-100 | nih.gov |

| Pd(OAc)₂ / RuPhos | K₃PO₄ | n-Butanol | 100 | nih.gov |

Substrate Scope and Functional Group Compatibility in Suzuki-Miyaura Reactions

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and exceptional functional group tolerance, making it a powerful tool for late-stage functionalization in complex molecule synthesis. musechem.comnih.gov When using (7-chloro-1H-indol-2-yl)boronic acid as the coupling partner, a wide variety of aryl and heteroaryl halides or triflates can be employed.

Catalyst systems based on bulky biarylphosphine ligands demonstrate high tolerance for sensitive functional groups on the coupling partner. nih.govnih.gov Groups such as esters, ketones, nitriles, amides, and even other halides can often be present without interfering with the reaction. musechem.comnih.gov This compatibility is crucial for building molecular complexity.

The reaction partners for (7-chloro-1H-indol-2-yl)boronic acid can include:

Electron-rich and electron-deficient aryl halides : Both types of substrates generally couple efficiently, although reaction rates may vary. libretexts.org

Heteroaryl halides : A diverse range of heterocyclic halides, including pyridines, pyrimidines, pyrazoles, and indazoles, are viable coupling partners. nih.govnih.gov Couplings involving two different heterocycles can be challenging but are achievable with modern catalysts. nih.gov

Vinyl halides : These can also be used to synthesize 2-vinylindoles.

The table below illustrates the scope of the reaction with various coupling partners for indole boronic acids and related heterocycles.

| Coupling Partner Type | Example | Key Tolerated Functional Groups | Reference |

|---|---|---|---|

| Electron-deficient Aryl Bromide | 4-Bromobenzonitrile | Nitrile (-CN) | nih.gov |

| Electron-rich Aryl Chloride | 4-Chloroanisole | Methoxy (-OMe) | acs.org |

| Sterically Hindered Aryl Bromide | 2-Bromo-m-xylene | Ortho-methyl groups | nih.gov |

| Heteroaryl Chloride | 2-Chloropyridine | Pyridine Nitrogen | nih.gov |

| Heteroaryl Bromide | 3-Bromopyrazole | Pyrazole N-H | nih.gov |

Regiochemical Control in Suzuki-Miyaura Couplings Involving the Indole Moiety

For (7-chloro-1H-indol-2-yl)boronic acid, regiochemical control refers to the chemoselective reaction at the C2-boron bond without engaging other potentially reactive sites on the molecule, namely the C7-chlorine bond and the N-H bond. Modern palladium catalysis allows for a high degree of control in this regard.

The reactivity of coupling partners in palladium-catalyzed reactions generally follows the trend: C-I > C-OTf > C-Br > C-Cl. yonedalabs.com The C-B bond of a boronic acid is specifically activated for transmetalation under Suzuki-Miyaura conditions. Therefore, it is possible to selectively couple the C2-boronic acid function while leaving the less reactive C7-chloro substituent untouched. This allows for subsequent cross-coupling reactions at the C7 position using a different catalyst system or a different type of coupling reaction, providing a pathway to di-substituted indole derivatives.

The N-H bond of the indole can potentially inhibit the catalyst. However, protocols using specific palladium precatalysts in combination with phosphate bases have been shown to be highly effective for the coupling of unprotected N-H containing heterocycles, including indoles and indazoles, without the need for a protecting group. nih.gov The reaction proceeds with high regioselectivity at the carbon-boron bond.

One-Pot Borylation/Suzuki Cross-Coupling Strategies

To improve synthetic efficiency, reduce waste, and avoid the isolation of potentially unstable boronic acid intermediates, one-pot borylation/Suzuki cross-coupling strategies have been developed. nih.govnih.govacsgcipr.org This approach begins with the corresponding halo-indole, in this case, a dihalo-indole like 2-bromo-7-chloro-1H-indole or simply 7-chloro-1H-indole if a C-H borylation is employed.

The typical sequence involves two main steps performed sequentially in the same reaction vessel:

Miyaura Borylation : The halo-indole is first reacted with a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst to form the corresponding boronate ester in situ. beilstein-journals.orgmdpi.com

Suzuki-Miyaura Coupling : After the borylation is complete, the second aryl halide coupling partner, a base, and often an aqueous solvent are added directly to the reaction mixture. The in situ-generated boronate ester then participates in the Suzuki-Miyaura coupling to yield the final biaryl product. nih.govbeilstein-journals.org

This one-pot method is highly efficient and has been successfully applied to chloro-substituted indoles. nih.gov For instance, a room-temperature procedure using a Buchwald preformed catalyst allows for the efficient conversion of aryl chlorides into boronate esters, followed by the one-pot synthesis of biaryl compounds. nih.gov This strategy streamlines the synthesis of complex indole derivatives from readily available starting materials.

Alternative C-C Bond Forming Cross-Couplings

While the Suzuki-Miyaura reaction is the most common C-C bond-forming reaction for boronic acids, other transformations can also utilize these versatile reagents. These alternative pathways can offer complementary reactivity or proceed under different mechanistic manifolds, including metal-free conditions.

One notable alternative is the Petasis reaction (also known as the Petasis-Mannich reaction). This is a multicomponent reaction that forms carbon-carbon bonds by coupling an amine, a carbonyl compound (like an aldehyde or ketone), and an organoboronic acid. whiterose.ac.uk In this context, (7-chloro-1H-indol-2-yl)boronic acid could potentially react with an amine and an aldehyde to form a substituted aminomethyl indole derivative. The reaction is often performed under mild, metal-free conditions. whiterose.ac.uk

Additionally, copper salts can mediate the cross-coupling of boronic acids. While often used for C-N or C-O bond formation (Chan-Lam coupling), copper-catalyzed protocols for C-C bond formation exist. However, the use of copper with boronic acids can sometimes lead to undesired side reactions, such as protodeboronation or homocoupling. mdpi.com

While other named cross-coupling reactions like Stille (using organostannanes) and Negishi (using organozincs) can produce similar biaryl products, they start from different organometallic reagents and are not direct reactions of the boronic acid itself. organic-chemistry.orglibretexts.org Therefore, for (7-chloro-1H-indol-2-yl)boronic acid, the Suzuki-Miyaura coupling remains the most direct and widely applicable palladium-catalyzed C-C bond-forming reaction.

Elucidating the Reactivity and Derivatization Pathways of (7-chloro-1H-indol-2-yl)boronic Acid

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, the indole scaffold is a privileged structure found in numerous biologically active compounds. (7-chloro-1H-indol-2-yl)boronic acid represents a versatile building block, poised for a variety of chemical transformations that allow for the construction of complex molecular architectures. This article explores the reactivity of this compound and its derivatives through several key cross-coupling and C-H functionalization reactions.

While specific examples detailing the reactivity of (7-chloro-1H-indol-2-yl)boronic acid in all the following reaction classes are not extensively documented in publicly available literature, the principles of these reactions, as applied to indolylboronic acids and related indole derivatives, provide a strong framework for understanding its potential synthetic utility.

2 Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Indolylboronic acids are excellent substrates for many of these transformations, primarily due to the stability and favorable reactivity profile of the boronic acid functional group.

The Stille coupling reaction is a palladium-catalyzed process that joins an organostannane with an organohalide or pseudohalide. While indolylboronic acids are not direct partners in the Stille reaction, they are crucial precursors for synthesizing the necessary stannane derivatives or, alternatively, the indole halide partner. For instance, an indole halide, potentially derived from the corresponding boronic acid, can be coupled with various organostannanes. The versatility of the Stille coupling allows for the formation of C-C bonds with sp-, sp2-, and sp3-hybridized carbon atoms. The main drawback of this method is the toxicity associated with organotin compounds.

Table 1: Representative Stille Coupling Reactions This table illustrates the general scope of the Stille reaction, not specific reactions of (7-chloro-1H-indol-2-yl)boronic acid derivatives.

| Electrophile | Stannane | Catalyst | Product Type |

| Aryl Iodide | Vinylstannane | Pd(PPh₃)₄ | Aryl-substituted alkene |

| Vinyl Bromide | Alkynylstannane | PdCl₂(PPh₃)₂ | Conjugated enyne |

| Acyl Chloride | Arylstannane | Pd(OAc)₂/Ligand | Ketone |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, forming a C(sp²)-C(sp) bond. Similar to the Stille reaction, indolylboronic acids are not direct substrates. However, a related transformation known as the "inverse" or "reverse" Sonogashira reaction allows for the coupling of boronic acids with iodoalkynes. This variant provides an alternative route to aryl-alkyne structures. nih.gov Furthermore, gold-catalyzed Sonogashira-type reactions have been developed that couple terminal alkynes directly with arylboronic acids under oxidative conditions. beilstein-journals.org These methods expand the toolkit for introducing alkyne functionality onto the indole core. nih.govbeilstein-journals.org

Table 2: Sonogashira-Type Coupling Reactions with Boronic Acids Illustrative examples of Sonogashira variants involving boronic acids.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

| 1-Iodoalkyne | Arylboronic acid | Pd(PPh₃)₄ / CuI | Aryl-substituted alkyne |

| Terminal alkyne | Arylboronic acid | Au(I) catalyst / Oxidant | Aryl-substituted alkyne |

The classical Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgwikipedia.org A significant evolution of this reaction is the oxidative Heck or boron-Heck reaction, which utilizes an organoboronic acid in place of the organohalide. hw.ac.ukrsc.org This variant proceeds via a Pd(II) catalyst, and the catalytic cycle is initiated by a transmetalation step between the boronic acid and the palladium center. hw.ac.ukrsc.org An oxidant is required to regenerate the active Pd(II) catalyst. hw.ac.uk This approach offers the advantage of often milder reaction conditions and avoids the need to prepare organohalides. hw.ac.ukrsc.org The use of (7-chloro-1H-indol-2-yl)boronic acid in such a reaction would enable the direct arylation of alkenes, leading to the synthesis of substituted stilbene analogues and other vinylated indoles.

Table 3: Oxidative Boron-Heck Reaction Scope General scope of the oxidative Heck reaction between arylboronic acids and alkenes.

| Arylboronic Acid | Alkene | Catalyst / Oxidant | Product |

| Phenylboronic acid | Styrene | Pd(OAc)₂ / Benzoquinone | Stilbene |

| 4-Methoxyphenylboronic acid | n-Butyl acrylate | Pd(TFA)₂ / O₂ | Cinnamate ester |

| Heteroarylboronic acid | Cyclohexenone | Pd(II)-complex / Cu(OAc)₂ | Arylated cyclohexenone |

The Chan-Lam coupling reaction is a copper-catalyzed method for forming carbon-heteroatom bonds. It facilitates the cross-coupling of boronic acids with N-H or O-H containing compounds, such as amines, amides, and alcohols, to form N-aryl and O-aryl products, respectively. organic-chemistry.orgwikipedia.org This reaction is advantageous as it can often be performed at room temperature and is tolerant of air. organic-chemistry.orgwikipedia.org The N-H bond of the indole ring in a (7-chloro-1H-indol-2-yl)boronic acid derivative could potentially undergo arylation with another boronic acid under Chan-Lam conditions, leading to N-arylindoles.

The Liebeskind-Srogl cross-coupling offers a unique method for ketone synthesis by coupling a thioester with a boronic acid. wikipedia.orgnih.gov This reaction is catalyzed by palladium(0) and requires a stoichiometric amount of a copper(I) carboxylate, such as copper(I) thiophene-2-carboxylate (CuTC). wikipedia.orgchem-station.com It proceeds under neutral conditions, making it compatible with a wide range of functional groups. nih.gov An appropriately functionalized indole thioester could be coupled with (7-chloro-1H-indol-2-yl)boronic acid to generate indolyl ketones.

Elucidating the Reactivity and Derivatization Pathways of 7 Chloro 1h Indol 2 Yl Boronic Acid

3 Directed C-H Functionalization and Arylation

Direct C-H functionalization has emerged as a highly atom-economical and efficient strategy for modifying complex molecules, avoiding the need for pre-functionalized starting materials.

While the C2 and C3 positions of indoles are typically more reactive, achieving functionalization at the C7 position has been a significant challenge. Recent advances have shown that with an appropriate directing group on the indole (B1671886) nitrogen, palladium catalysts can selectively activate the C-H bond at the C7 position for arylation with boronic acids. acs.orgresearchgate.netnih.gov A phosphinoyl directing group in combination with a pyridine-type ligand has proven effective for this transformation. acs.orgnih.gov This methodology allows for the late-stage introduction of aryl groups at a previously inaccessible position on the indole core.

Table 4: C7-H Arylation of N-Protected Indoles General conditions for directed C7-H arylation.

| Indole Substrate | Arylating Agent | Catalyst / Ligand | Directing Group |

| N-Phosphinoylindole | Arylboronic acid | Pd(OAc)₂ / Pyridine deriv. | Di-tert-butylphosphinoyl |

| N-Protected Indole | Phenylboronic acid | Pd(OAc)₂ / 3-Methylpyridine | P(O)tBu₂ |

Ruthenium catalysts have been successfully employed for the selective C-H arylation at the C2 position of indoles using boronic acids as the aryl source under oxidative conditions. nih.gov This reaction typically uses a ruthenium(II) precatalyst, such as [{RuCl₂(p-cymene)}₂], in the presence of an oxidant like copper(II) acetate. nih.gov The methodology shows high functional group tolerance on both the indole and the boronic acid coupling partners, including tolerance for halides, which allows for subsequent orthogonal derivatization. nih.gov Mechanistic studies suggest that the reaction proceeds through an electrophilic attack by the ruthenium center on the electron-rich indole ring. nih.gov

Table 5: Ruthenium-Catalyzed C2-H Arylation of Indoles Scope of the Ru-catalyzed C2-H arylation with various boronic acids.

| Indole Substrate | Boronic Acid | Catalyst / Oxidant | Product |

| N-Methylindole | Phenylboronic acid | [{RuCl₂(p-cymene)}₂] / Cu(OAc)₂ | 2-Phenyl-N-methylindole |

| N-Acetylindole | 4-Fluorophenylboronic acid | [{RuCl₂(p-cymene)}₂] / Cu(OAc)₂ | 2-(4-Fluorophenyl)-N-acetylindole |

| Tryptophan derivative | Ferroceneboronic acid | [{RuCl₂(p-cymene)}₂] / Cu(OAc)₂ | 2-Ferrocenyl-tryptophan deriv. |

Directed C-H Functionalization and Arylation

Cobalt-Catalyzed Oxidative C-H Arylation

The functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. In this context, cobalt-catalyzed oxidative C-H arylation provides a versatile method for the construction of biaryl scaffolds. Specifically, the C2-selective arylation of indoles using boronic acids as the arylating agent has been achieved using cobalt(II) catalysts. nih.govresearchgate.netacs.org This methodology is significant as it leverages an inexpensive and earth-abundant metal under relatively mild reaction conditions. nih.govresearchgate.net

The reaction typically involves a cobalt(II) salt, such as cobalt(II) acetate (Co(OAc)₂) or cobalt(II) acetylacetonate (Co(acac)₂), as the catalyst. An oxidant is required to facilitate the catalytic cycle, with manganese(III) acetate (Mn(OAc)₃) or ceric sulfate (CeSO₄) being commonly employed. researchgate.netnih.gov The presence of a directing group on the indole nitrogen can guide the arylation to a specific C-H bond, although methods for the direct C2-arylation of N-unsubstituted or N-aryl indoles have also been developed. nih.govresearchgate.netnih.gov For the arylation of indoles at the C2 position, a monodentate chelation-assisted mechanism has been proposed, which avoids the need for Grignard reagents and exhibits high regioselectivity. nih.govacs.org

While a specific example utilizing (7-chloro-1H-indol-2-yl)boronic acid as the arylating agent for an indole substrate is not explicitly detailed in the reviewed literature, the established scope of this reaction suggests its potential applicability. The reaction tolerates a wide range of functional groups on both the indole and the boronic acid partner. nih.govresearchgate.net The general conditions for this transformation are summarized in the table below.

Table 1: Representative Conditions for Cobalt-Catalyzed C-H Arylation

| Catalyst | Oxidant | Solvent | Temperature (°C) | Directing Group | Reference |

|---|---|---|---|---|---|

| Co(acac)₂ | Mn(OAc)₂·4H₂O | HFIP | 100 | Pyridin-2-yl | researchgate.net |

| Co(hfacac)₂ | CeSO₄ | HFIP | 100 | Pyrazole | nih.gov |

Note: HFIP = Hexafluoroisopropanol, DCE = 1,2-Dichloroethane, Co(hfacac)₂ = Cobalt(II) hexafluoroacetylacetonate.

Mechanistic Investigations and Theoretical Studies of Reactions Involving 7 Chloro 1h Indol 2 Yl Boronic Acid

Elucidating Catalytic Cycles in Transition-Metal-Mediated Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for arylboronic acids, including (7-chloro-1H-indol-2-yl)boronic acid, enabling the formation of carbon-carbon bonds. nih.govnih.gov The catalytic cycle, typically mediated by a palladium catalyst, is a well-orchestrated sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

The catalytic cycle initiates with the oxidative addition of an organic halide (e.g., an aryl or vinyl halide) to a low-valent transition metal center, most commonly a Pd(0) complex. researchgate.netnumberanalytics.com This step involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the metal center, resulting in an increase in the metal's oxidation state and coordination number, typically from Pd(0) to a Pd(II) species. umb.eduumb.edulibretexts.org

The mechanism of oxidative addition can vary depending on the substrate and reaction conditions. libretexts.orglibretexts.org For aryl halides, a concerted, three-centered associative mechanism is common. libretexts.org Alternatively, for more polarized substrates, a stepwise SN2-type or a radical-based mechanism may be operative. libretexts.orglibretexts.org A vacant coordination site on the metal is a prerequisite for this process to occur. umb.edu

Table 1: Key Features of the Oxidative Addition Step

| Feature | Description |

|---|---|

| Reactants | Pd(0) complex, Organic Halide (Ar-X) |

| Product | Ar-Pd(II)-X complex |

| Change in Metal Center | Oxidation state increases by 2 (e.g., 0 to +2) |

| Change in Coordination | Coordination number increases by 2 |

| Bond Changes | Cleavage of Ar-X bond; Formation of M-Ar and M-X bonds |

Following oxidative addition, the crucial transmetalation step occurs, where the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. researchgate.netrsc.org This step has been the subject of extensive mechanistic debate. researchgate.netnih.gov For the reaction to proceed, the boronic acid must be activated by a base. nih.gov

Two primary pathways are generally considered for transmetalation in Suzuki-Miyaura reactions researchgate.netnih.gov:

The Boronate Pathway: The boronic acid reacts with a base (e.g., hydroxide) to form a more nucleophilic boronate species, [ArB(OH)₃]⁻. This boronate then reacts with the Ar-Pd(II)-X complex to transfer the aryl group.

The Oxo-Palladium Pathway: The halide ligand on the Ar-Pd(II)-X complex is exchanged for a hydroxide (B78521) or alkoxide from the base, forming an Ar-Pd(II)-OH intermediate. This species then reacts with the neutral boronic acid.

Kinetic studies suggest that the reaction between an arylpalladium hydroxo complex and a neutral boronic acid is often significantly faster than the reaction between an arylpalladium halide and a boronate. nih.gov The precise operative pathway can depend on specific reaction conditions, such as the nature of the base, solvent, and ligands. researchgate.netnih.gov The formation of pre-transmetalation intermediates with Pd-O-B linkages has been identified through low-temperature NMR studies. illinois.edu

The final step of the catalytic cycle is reductive elimination, which results in the formation of the new carbon-carbon bond and the regeneration of the Pd(0) catalyst. wikipedia.orglibretexts.org In this intramolecular step, the two organic groups coupled on the Pd(II) center are expelled as the final product. libretexts.org This process leads to a decrease in the metal's oxidation state and coordination number. wikipedia.org

For reductive elimination to occur, the two ligands to be coupled must be situated in a cis-position relative to each other on the metal center. wikipedia.orglibretexts.org If the ligands are trans, a trans-to-cis isomerization must precede the elimination. The reaction is generally favored for more electron-poor metal centers and can be promoted by sterically bulky ancillary ligands that are relieved of strain upon product formation. libretexts.org While often considered an irreversible, product-forming step, it is the microscopic reverse of oxidative addition. wikipedia.org

Table 2: Comparison of Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Metal Oxidation State Change | Key Transformation | Required Conditions |

|---|---|---|---|

| Oxidative Addition | Increases by 2 (e.g., Pd(0) → Pd(II)) | Ar-X bond cleavage | Vacant coordination site |

| Transmetalation | No change | Transfer of aryl group from Boron to Palladium | Base activation of boronic acid |

| Reductive Elimination | Decreases by 2 (e.g., Pd(II) → Pd(0)) | C-C bond formation | cis-orientation of coupling partners |

Understanding Side Reactions and Degradation Pathways of Indolylboronic Acids

Indolylboronic acids, particularly those with electron-rich or heteroaromatic character, are susceptible to several side reactions that can diminish the efficiency of cross-coupling processes. The two most significant degradation pathways are protodeboronation and oxidative homocoupling. nih.gov

Protodeboronation is a detrimental process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid functionality (Ar-B(OH)₂ → Ar-H). ed.ac.uk This reaction is particularly problematic for heteroaromatic boronic acids under the basic, aqueous conditions often employed in Suzuki-Miyaura coupling. nih.goved.ac.uk

The rate of protodeboronation is highly dependent on pH. nih.goved.ac.uk Mechanistic studies have identified several pathways nih.goved.ac.uk:

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via electrophilic substitution of the boron group by a proton.

Base-Catalyzed Pathway: At high pH, the formation of the more reactive arylboronate anion ([ArB(OH)₃]⁻) accelerates protodeboronation. ed.ac.uk

Zwitterionic Pathway: For certain heteroaromatic systems, such as 2-pyridyl boronic acid, a zwitterionic intermediate can undergo rapid unimolecular fragmentation at neutral pH, leading to very fast decomposition. ed.ac.ukwikipedia.org

Suppression Strategies: Several strategies have been developed to mitigate protodeboronation ed.ac.uk:

Catalyst Design: The use of highly active catalysts that promote rapid cross-coupling can outcompete the slower protodeboronation side reaction. wikipedia.org

Slow-Release Strategies: Boronic acid derivatives like MIDA (N-methyliminodiacetic acid) boronates or organotrifluoroborates can be used. wikipedia.org These compounds are more stable under reaction conditions and slowly release the active boronic acid, keeping its instantaneous concentration low and minimizing decomposition. ed.ac.ukwikipedia.org

Anhydrous Conditions: Direct transmetalation from boronic esters under anhydrous conditions can bypass the aqueous pathways that facilitate protodeboronation. ed.ac.uk

Another common side reaction is the oxidative homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl (2 Ar-B(OH)₂ → Ar-Ar). researchgate.net This process is often catalyzed by the same transition metal (e.g., palladium or copper) used for the cross-coupling reaction and is promoted by the presence of an oxidant, which can be atmospheric oxygen. mdpi.comnih.govnih.gov

The proposed mechanism for palladium-catalyzed homocoupling involves mdpi.com:

Double Transmetalation: Two molecules of the boronic acid react with the Pd(II) center to form a diarylpalladium(II) intermediate (Ar₂Pd).

Reductive Elimination: This intermediate undergoes reductive elimination to yield the symmetrical biaryl product (Ar-Ar) and regenerate the Pd(0) catalyst.

For copper-catalyzed systems, a plausible mechanism involves the formation of a diarylcopper(II) intermediate, which may be oxidized to a Cu(III) species before reductive elimination releases the homocoupled product. mdpi.com This side reaction consumes the boronic acid and can complicate product purification. Minimizing exposure to oxygen and carefully controlling reaction stoichiometry are common strategies to reduce its occurrence. nih.gov

Role of Ligands and Bases in Reaction Efficiency and Selectivity

In transition-metal-catalyzed reactions involving (7-chloro-1H-indol-2-yl)boronic acid, such as the Suzuki-Miyaura cross-coupling, the choice of ligands and bases is critical for achieving high efficiency and selectivity. deepdyve.commdpi.com The base plays a crucial role in the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Cl-Indole-B(OH)3]⁻), which facilitates the key transmetalation step in the catalytic cycle. organic-chemistry.orgresearchgate.net The concentration and nature of the base can directly influence the reaction rate and outcome. mdpi.com Studies have shown that the most reactive species in transmetalation is often the borate (B1201080) anion rather than the neutral boronic acid. deepdyve.comresearchgate.net The main function of the base is to increase the reactivity of the boronic acid toward the palladium-halide complex by converting it into its corresponding organoborate. deepdyve.comresearchgate.net The reaction selectivity can be dependent on the amount of base used, with lower amounts of base sometimes favoring the reactivity of the boronic acid with a lower pKa. deepdyve.comresearchgate.net

Ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), are essential for stabilizing the metal catalyst, modulating its reactivity, and promoting key steps of the catalytic cycle, including oxidative addition and reductive elimination. mdpi.com The selection of an appropriate ligand is crucial, as its steric and electronic properties can profoundly impact reaction yield and selectivity. For instance, in the Suzuki-Miyaura coupling of other chloro-substituted N-rich heterocycles, bulky, electron-rich phosphine (B1218219) ligands like SPhos and XPhos have demonstrated superior performance compared to others, leading to higher product yields. nih.gov The use of pre-catalysts that incorporate these ligands can also lead to higher turnover rates and reduced side reactions like protodeboronation. nih.gov In the absence of a suitable ligand, these reactions often fail to proceed. nih.gov

The synergistic action of the ligand and base is therefore paramount. The ligand stabilizes the active catalytic species, while the base activates the boronic acid, ensuring the catalytic cycle proceeds efficiently.

Table 1: Illustrative Example of Ligand and Palladium Source Influence on Suzuki-Miyaura Coupling of a Chloro-Substituted N-Heterocycle. Data adapted from a study on 3-chloroindazole, demonstrating principles applicable to similar substrates. nih.gov

| Entry | Palladium Source | Ligand | Conversion (%) | Yield (%) |

| 1 | Pd₂(dba)₃ | XPhos | 75 | 56 |

| 2 | Pd₂(dba)₃ | SPhos | 71 | 52 |

| 3 | Pd₂(dba)₃ | RuPhos | 59 | 40 |

| 4 | Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |

| 5 | Pd₂(dba)₃ | None | <5 | 0 |

| 6 | Pd(OAc)₂ | XPhos | 68 | 49 |

| 7 | P2 (SPhos Precat) | SPhos | 97 | 80 |

Kinetic and Isotopic Effect Studies for Reaction Mechanism Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanisms of chemical reactions, including those involving (7-chloro-1H-indol-2-yl)boronic acid. nih.govwikipedia.org By replacing an atom at a specific position in a reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H), one can measure the effect of this substitution on the reaction rate. wikipedia.org This effect provides detailed insight into the transition state of the rate-determining step of the reaction. nih.govresearchgate.net

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. wikipedia.org For example, a significant ¹³C KIE at the carbon atom of the C-B bond could suggest that transmetalation is the rate-limiting step. Conversely, a ¹³C KIE at the carbon-halogen bond of the coupling partner might indicate that oxidative addition is rate-limiting. nih.gov

In a detailed mechanistic study of the archetypal Suzuki-Miyaura reaction using ¹³C KIEs, it was determined that the oxidative addition of aryl bromides occurs to a coordinatively unsaturated 12-electron monoligated palladium complex, Pd(PPh₃), rather than the fully ligated Pd(PPh₃)₂ species. nih.gov This was established by comparing the experimentally measured KIE under catalytic conditions with the KIE predicted by theoretical calculations for different possible transition states. nih.gov Such studies, while not performed specifically on (7-chloro-1H-indol-2-yl)boronic acid, establish the fundamental mechanistic pathways that are applicable to this class of compounds. Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.orgepfl.ch

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) has become an indispensable tool for investigating the detailed mechanisms of reactions involving boronic acids. rsc.orgrsc.org DFT calculations allow for the modeling of reaction pathways and the characterization of the geometries and energies of reactants, intermediates, transition states, and products. researchgate.net For reactions of (7-chloro-1H-indol-2-yl)boronic acid, DFT can be used to validate proposed mechanisms derived from experimental data, such as KIE studies. nih.gov

Researchers can compute the Gibbs free energies of activation for various potential steps in a catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. researchgate.net This allows for the identification of the most energetically favorable pathway and the rate-determining step. For example, DFT calculations have been used to compare different proposed mechanisms for boron-mediated amidation reactions, suggesting that pathways involving dimeric boron species may be lower in energy than previously accepted mechanisms. rsc.org Similarly, in Suzuki-Miyaura reactions, DFT can model the structure of pre-transmetalation intermediates and the transition states for the transfer of the indolyl group from boron to palladium. nih.gov These computational models provide an atomic-level understanding that is often inaccessible through experimental methods alone.

Computational modeling is also a powerful predictive tool for understanding the reactivity and selectivity of functionalization reactions involving (7-chloro-1H-indol-2-yl)boronic acid. The electronic properties of the indole (B1671886) ring, modified by the chloro-substituent at the 7-position and the boronic acid at the 2-position, dictate its reactivity. DFT calculations can quantify parameters such as molecular orbital energies (HOMO, LUMO) and atomic charges to predict the most reactive sites on the molecule. dntb.gov.ua

For indole systems in general, C-H functionalization reactions are often directed by electronic effects, with the C2 position being the most acidic and reactive. nih.govmdpi.com Computational models can predict how the existing chloro- and boryl-substituents on the (7-chloro-1H-indol-2-yl)boronic acid molecule modulate this intrinsic reactivity, potentially directing further functionalization to other positions on the indole ring. Furthermore, theoretical studies can model the interaction of the boronic acid with different reagents and catalysts. For instance, DFT can be used to assess how different R-groups on a boronic acid influence its interaction with diols, predicting reactivity in both acidic and alkaline media. rsc.org This predictive capability can guide the rational design of experiments, helping to select the optimal ligands, bases, and reaction conditions to achieve a desired chemical transformation with high selectivity and yield, thereby accelerating the discovery of new synthetic methodologies.

Advanced Research Applications and Future Outlook for 7 Chloro 1h Indol 2 Yl Boronic Acid

Strategic Building Block for Complex Heterocyclic Architectures

The utility of (7-chloro-1H-indol-2-yl)boronic acid as a foundational element for building sophisticated molecules is well-established. Its boronic acid moiety at the C2 position of the indole (B1671886) ring allows for a range of selective chemical transformations, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with precision.

Indolylboronic acids are instrumental in the synthesis of functionalized indoles, primarily through transition metal-catalyzed cross-coupling reactions. nih.gov The Suzuki-Miyaura reaction, which pairs boronic acids with organic halides or triflates, is a cornerstone method for this purpose. nih.govnih.gov (7-chloro-1H-indol-2-yl)boronic acid can be coupled with a wide array of aryl and heteroaryl halides to introduce diverse substituents at the C2 position of the indole core. This approach is highly valued for its functional group tolerance, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies. nih.gov

Furthermore, advancements in C-H activation have opened new avenues for functionalizing indoles using boronic acids as coupling partners. For instance, ruthenium-catalyzed C2-H arylation of indoles with boronic acids under oxidative conditions demonstrates high efficiency and tolerates a variety of functional groups, including other halides that can be used for subsequent modifications. nih.gov These methods provide direct and atom-economical routes to biaryl and heteroaryl-substituted indoles, which are common motifs in medicinal chemistry.

Table 1: Examples of Reactions for Synthesizing Functionalized Indoles

| Reaction Type | Role of (7-chloro-1H-indol-2-yl)boronic acid | Coupling Partner Example | Catalyst System Example | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Nucleophilic partner | Aryl bromide (e.g., 4-bromotoluene) | Palladium catalyst (e.g., Pd(PPh₃)₄) | 7-chloro-2-(p-tolyl)-1H-indole |

| C-H Arylation | Arylating agent | N-protected Indole | Ruthenium catalyst (e.g., [{RuCl₂(p-cymene)}₂]) | 2,2'-biindole derivative |

This table presents illustrative examples of synthetic applications.

The strategic placement of reactive groups on the indole nucleus allows (7-chloro-1H-indol-2-yl)boronic acid to serve as a precursor for more complex polycyclic systems. The synthesis of fused and bridged indoles is a significant area of research due to the prevalence of these scaffolds in biologically active natural products. nih.govresearchgate.net

Methodologies to construct these systems often involve cascade or domino reactions, where a single synthetic operation generates multiple bonds and rings. researchgate.netrsc.org For example, an appropriately functionalized derivative of (7-chloro-1H-indol-2-yl)boronic acid could undergo an intramolecular cyclization or a cycloaddition reaction to form a new ring fused to the indole core. nih.govnih.gov Recent developments have showcased organocatalytic asymmetric cycloadditions and transition-metal-catalyzed cascade reactions to build chiral indole-fused rings with high enantioselectivity. nih.govrsc.org While direct examples involving the 7-chloro-substituted boronic acid are specific, the general strategies are applicable. For instance, a Friedel-Crafts alkylation followed by an annulation sequence can create 7-membered-ring-bridged tricyclic indoles. rsc.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govnih.gov This approach is highly atom-economical and ideal for generating libraries of diverse compounds for drug discovery and materials science. researchgate.netrsc.org

Boronic acids, including indolylboronic acids, are valuable components in various MCRs, such as the Petasis and Ugi reactions. researchgate.netresearchgate.net In a Petasis-type reaction, (7-chloro-1H-indol-2-yl)boronic acid could react with an amine and an aldehyde to form a substituted amino acid derivative. The ability of boronic acids to participate in these reactions under mild conditions, often catalyzed by visible light, further enhances their utility. chemrxiv.org The incorporation of the 7-chloroindole (B1661978) moiety through an MCR provides a straightforward path to novel and structurally diverse scaffolds that would otherwise require lengthy, multi-step syntheses. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The unique reactivity of indolylboronic acids has not only expanded the toolbox for building molecules but has also spurred innovation in synthetic methodologies, including the development of novel catalysts and the adoption of more sustainable practices.

While boronic acids are typically viewed as substrates, their interaction with metals and other reagents has driven the development of new catalytic systems. The need for efficient and selective transformations involving indolylboronic acids has led to the design of advanced catalysts, particularly those based on palladium, ruthenium, and copper. nih.govnih.gov For example, specific ligand systems have been developed to enhance the efficiency of Suzuki-Miyaura couplings involving heteroaryl boronic acids, which can be challenging substrates.

In a different paradigm, boronic acids themselves can function as catalysts. rsc.org This field, known as boronic acid catalysis (BAC), exploits the Lewis acidic nature of the boron atom to activate functional groups like carboxylic acids and alcohols under mild conditions. rsc.org This catalytic activation avoids the need for stoichiometric activating agents, leading to more atom-economical and environmentally friendly processes. rsc.org While the direct application of (7-chloro-1H-indol-2-yl)boronic acid as a catalyst is an emerging area, the principles of BAC open up intriguing possibilities for its future use. Additionally, novel photoredox catalytic systems using metalloporphyrins have been developed for the oxidative hydroxylation of aryl boronic acids, demonstrating a green and efficient transformation under blue-light irradiation. mdpi.com

The use of (7-chloro-1H-indol-2-yl)boronic acid aligns with several principles of green chemistry. nih.gov Boronic acids are generally more stable and less toxic than many other organometallic reagents, such as organostannanes or organozinc compounds, which reduces safety risks and environmental impact. nih.gov

Syntheses employing indolylboronic acids often contribute to sustainability through:

Atom Economy : Multicomponent reactions and C-H activation/functionalization pathways that utilize boronic acids incorporate a high percentage of atoms from the starting materials into the final product, minimizing waste. nih.govnih.govnih.gov

Reduced Use of Hazardous Substances : The stability of boronic acids allows for reactions to be conducted in greener solvents, sometimes including water. sruc.ac.uk Furthermore, catalytic methods reduce the need for stoichiometric and often hazardous reagents. researchgate.net

Energy Efficiency : The development of photoredox and microwave-assisted reactions involving boronic acids often allows for transformations to occur at room temperature and with significantly shorter reaction times, reducing energy consumption compared to conventional heating methods. nih.govmdpi.com

These sustainable approaches are critical in modern pharmaceutical and chemical manufacturing, where minimizing environmental footprint is a key objective. sruc.ac.ukresearchgate.net

Emerging Research Directions and Interdisciplinary Investigations

The utility of (7-chloro-1H-indol-2-yl)boronic acid as a building block in synthetic chemistry continues to expand, driven by ongoing innovations in chemical synthesis and a deeper understanding of its inherent chemical properties. Researchers are actively exploring new methodologies and applications that leverage this compound's unique structure, pushing the boundaries of what is possible in medicinal chemistry, materials science, and beyond. The following sections delve into key emerging research directions that are poised to define the future landscape of this versatile reagent.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of boronic acids, including indole-derived structures, is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. organic-chemistry.orgnih.govillinois.edu These advanced technologies offer significant advantages over traditional batch processing, such as enhanced safety, improved reaction control, and higher throughput. organic-chemistry.orgnih.gov

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, is particularly well-suited for handling reactive intermediates like organolithium species, which are often used in boronic acid synthesis. organic-chemistry.orgnih.gov This methodology allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to higher yields and purity. organic-chemistry.org For instance, continuous flow setups have been developed for the multigram-scale synthesis of various boronic acids with reaction times of less than a second. organic-chemistry.orgnih.gov Such rapid and efficient processes are highly scalable, making them suitable for both small-scale laboratory research and larger-scale industrial production. organic-chemistry.org

Automated synthesis platforms, often coupled with flow reactors, further streamline the production of complex molecules. illinois.edugoogle.com These systems can perform multistep reaction sequences, including deprotection, coupling, and purification, in an iterative and automated fashion. illinois.edugoogle.com This approach has been successfully applied to the synthesis of diverse small molecules using boronic acid derivatives. illinois.edugoogle.com The integration of (7-chloro-1H-indol-2-yl)boronic acid into such automated workflows could significantly accelerate the discovery and development of new pharmaceuticals and functional materials by enabling the rapid generation of compound libraries. nih.govnih.gov

| Parameter | Flow Chemistry / Automated Synthesis | Traditional Batch Processing |

|---|---|---|

| Reaction Time | Seconds to minutes organic-chemistry.org | Hours to days |

| Safety | Enhanced due to small reaction volumes and better heat transfer nih.gov | Higher risks with exothermic reactions and hazardous reagents |

| Scalability | Easily scalable from milligrams to kilograms organic-chemistry.org | Challenging scale-up, often requiring re-optimization |

| Process Control | Precise control over temperature, pressure, and mixing organic-chemistry.org | Difficult to maintain homogeneity and consistent conditions |

| Throughput | High throughput, suitable for library synthesis nih.gov | Low to moderate throughput |

| Reproducibility | High reproducibility due to consistent reaction conditions | Variable results due to inconsistencies in manual operations |

Exploiting Unique Electronic and Steric Properties of the 7-Chloro Indole Moiety

The chlorine atom at the 7-position of the indole ring imparts distinct electronic and steric characteristics to (7-chloro-1H-indol-2-yl)boronic acid, which researchers are beginning to exploit in novel ways. The presence of this halogen atom significantly influences the molecule's reactivity, lipophilicity, and potential for intermolecular interactions. cymitquimica.com

Electronically, the chlorine atom is an electron-withdrawing group, which can modulate the electron density of the indole ring system. This affects the reactivity of the boronic acid group and the indole nucleus itself in various chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. cymitquimica.com For example, the modification of electronic properties is a key consideration in the development of organic semiconductors and polymers where 7-chloroindole serves as a building block. chemimpex.com

Sterically, the substituent at the 7-position is adjacent to the N-H group of the indole ring. This proximity can influence the regioselectivity of reactions involving the indole nitrogen or the C7 position itself. researchgate.net This steric hindrance can be strategically employed to direct reactions to other positions on the indole scaffold or to control the conformation of resulting products. The interplay of these steric and electronic effects is crucial in designing molecules with specific biological activities, as the chlorine atom can enhance lipophilicity and influence binding to biological targets. cymitquimica.com

| Property | Effect of 7-Chloro Group | Potential Application |

|---|---|---|

| Electronic Nature | Electron-withdrawing, modifies ring electron density cymitquimica.com | Tuning reactivity in cross-coupling; development of organic electronic materials chemimpex.com |

| Lipophilicity | Increases lipophilicity cymitquimica.com | Enhancing membrane permeability in drug candidates |

| Steric Hindrance | Provides steric bulk near the N-H group researchgate.net | Directing regioselectivity in further functionalization reactions |

| Reactivity | Influences electrophilic and nucleophilic reactions on the indole ring cymitquimica.com | Selective synthesis of complex indole derivatives |

Unexplored Reactivity Patterns and Synthetic Transformations

While (7-chloro-1H-indol-2-yl)boronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, its full reactive potential remains largely untapped. nih.gov Indolylboronic acids are stable, non-toxic, and versatile reagents capable of participating in a wide array of chemical transformations beyond C-C bond formation. nih.govnih.gov

Future research is likely to focus on exploring novel reactivity patterns. This includes investigating its participation in other metal-catalyzed reactions, such as Chan-Lam coupling for C-N bond formation or Heck-type reactions. The unique electronic nature of the 7-chloroindole moiety might enable unprecedented reactivity or selectivity in such transformations. nih.gov

Furthermore, the development of new catalytic systems could unlock entirely new reaction pathways. For example, the use of dual-catalyst systems, combining a boronic acid catalyst with a co-catalyst, has been shown to increase reactivity in challenging Friedel-Crafts alkylations. rsc.org Applying similar concepts to (7-chloro-1H-indol-2-yl)boronic acid could lead to novel methods for constructing complex molecular architectures. Another area of interest is the potential for homocoupling reactions to synthesize symmetric bi-indoles, which are valuable structures in materials science. acs.org The development of efficient and selective homocoupling protocols for indole-2-boronic acids is an ongoing challenge. acs.org

The Fischer indole synthesis remains a cornerstone for creating indole rings, and modern variations continue to overcome previous limitations like harsh acidic conditions and poor regioselectivity. thermofisher.comthieme-connect.com Integrating the functionalities of (7-chloro-1H-indol-2-yl)boronic acid with advanced indole synthesis methods could provide streamlined routes to highly functionalized and complex target molecules. organic-chemistry.orgresearchgate.net

| Reaction Type | Description | Potential Outcome |

|---|---|---|

| Chan-Lam Coupling | Copper-catalyzed formation of a carbon-heteroatom bond (C-N, C-O, C-S). | Synthesis of N- or O-indolyl compounds. |

| Petasis Reaction | A multicomponent reaction involving a boronic acid, an amine, and an aldehyde or ketone. nih.gov | One-pot synthesis of substituted amino acids and other complex structures. |

| Catalytic Homocoupling | Palladium-catalyzed self-coupling of the boronic acid. acs.org | Formation of symmetric 2,2'-bi-indole derivatives. |

| Asymmetric Transformations | Use of chiral ligands or catalysts to induce stereoselectivity. | Synthesis of enantiomerically enriched indole-containing compounds. |

| Dual-Catalysis Systems | Employing a boronic acid as both a reagent and a catalyst in conjunction with a co-catalyst. rsc.org | Novel bond formations and increased reactivity in challenging transformations. |

Q & A

Basic: What synthetic strategies are recommended to ensure purity and stability of (7-chloro-1H-indol-2-yl)boronic acid?

Answer: